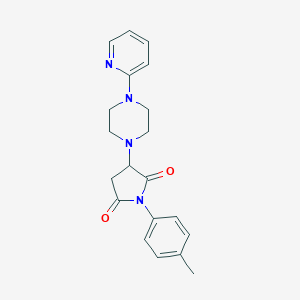![molecular formula C16H15N3O3 B304539 Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B304539.png)
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate, also known as EAM-1, is a heterocyclic compound with potential biological activities. It has been studied extensively in recent years due to its unique structure and promising pharmacological properties.
作用机制
The mechanism of action of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of protein kinase C, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. Moreover, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. Moreover, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to modulate the expression of various genes involved in the regulation of inflammation and cell proliferation.
实验室实验的优点和局限性
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has been found to exhibit low toxicity and high selectivity towards its target enzymes and signaling pathways. However, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate. First, further research is needed to elucidate its mechanism of action and identify its target enzymes and signaling pathways. Second, the potential use of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored. Third, the development of new synthetic methods to improve the bioavailability and pharmacokinetics of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate should be investigated. Finally, the use of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate as a tool compound to study the role of various enzymes and signaling pathways in disease pathogenesis should be explored.
Conclusion:
In conclusion, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate is a promising compound with potential biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been synthesized through a multi-step process involving the reaction of various reagents. Its mechanism of action is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate, including the elucidation of its mechanism of action, the exploration of its potential therapeutic use, and the development of new synthetic methods.
合成方法
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The most commonly used method involves the reaction of 5-amino-2-phenylfuro[2,3-d]pyrimidine-6-carboxylic acid with methyl iodide and triethylamine in the presence of palladium on carbon. This reaction yields the intermediate 4-methyl-5-(triethylammonio)methyl-2-phenylfuro[2,3-d]pyrimidin-6-olate, which is then treated with sodium ethoxide to obtain Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate.
科学研究应用
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been studied extensively for its potential biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases. Moreover, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate has been found to inhibit the replication of several viruses, including the Zika virus and the herpes simplex virus.
属性
产品名称 |
Ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC 名称 |
ethyl 5-amino-4-methyl-2-phenylfuro[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O3/c1-3-21-16(20)13-12(17)11-9(2)18-14(19-15(11)22-13)10-7-5-4-6-8-10/h4-8H,3,17H2,1-2H3 |
InChI 键 |
ZTAQJJGWIMSRBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2O1)C3=CC=CC=C3)C)N |
规范 SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2O1)C3=CC=CC=C3)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Fluorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304458.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)




![4-(3-Bromo-4-methoxyphenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304464.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)


![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl 15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304476.png)
![4,4-Dimethyl-2-oxo-1-phenyl-3-pyrrolidinyl tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B304477.png)
